molecular formula C14H9ClF3NO B257021 N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257021
M. Wt: 299.67 g/mol
InChI Key: VYKDAPKJERPIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide, also known as AG490, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of cytokines and growth factors.

Mechanism of Action

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of JAK2, a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. JAK2 is a tyrosine kinase that is activated by cytokine receptors, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it regulates the expression of various genes involved in cell growth, survival, and differentiation. By inhibiting JAK2, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide blocks the activation of STAT3, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the expression of matrix metalloproteinases. In inflammation, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK2, making it a valuable tool for studying the JAK2/STAT3 signaling pathway. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have off-target effects on other proteins, such as JAK3 and c-Src, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide treatment. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have synergistic effects with other anticancer agents, such as cisplatin and doxorubicin, suggesting that combination therapy may be a promising approach for cancer treatment. Finally, the potential use of N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide in the treatment of other diseases, such as diabetes and obesity, warrants further investigation.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of JAK2, a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Although N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has some limitations for use in lab experiments, it remains a valuable tool for studying the JAK2/STAT3 signaling pathway. There are several future directions for research on N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide, which may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 3-chloroaniline with trifluoromethylbenzoyl chloride in the presence of a base to yield 3-chloro-N-(trifluoromethyl)benzamide. The second step involves the reaction of the intermediate product with 4-bromo-2-hydroxybenzaldehyde in the presence of a base to yield N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway. In addition, N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C14H9ClF3NO

Molecular Weight

299.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9ClF3NO/c15-9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(16,17)18/h1-8H,(H,19,20)

InChI Key

VYKDAPKJERPIOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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